7(S)-Résine 1

Vue d'ensemble

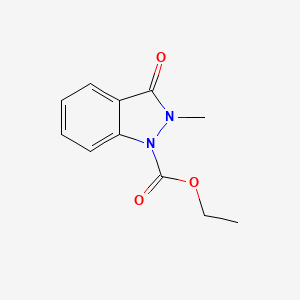

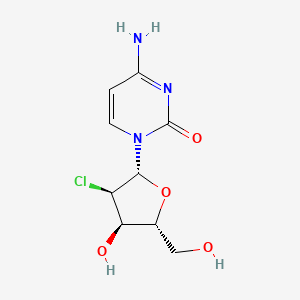

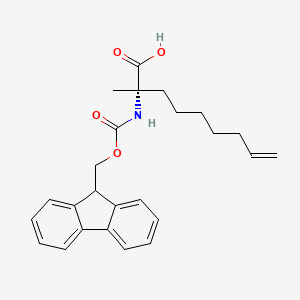

Description

La 7-épi-Résine 1 est un médiateur spécialisé de résolution dérivé de l’acide docosahexaénoïque (DHA). Il s’agit d’un épimère de la Résine 1, qui diffère par la stéréochimie en position 7 du carbone. Alors que la Résine 1 est connue pour ses propriétés anti-inflammatoires et pro-résolutives puissantes, la 7-épi-Résine 1 est considérée comme sa forme inactive et est souvent utilisée comme contrôle négatif dans des conditions expérimentales .

Applications De Recherche Scientifique

7-epi Maresin 1 is primarily used in scientific research to study the mechanisms of inflammation resolution and to serve as a control in experiments involving Maresin 1. Its applications include:

Chemistry: Used to study the stereochemistry and reactivity of lipid mediators.

Biology: Helps in understanding the role of lipid mediators in cellular processes.

Medicine: Investigated for its potential role in resolving inflammation and its effects on various diseases.

Industry: Utilized in the development of anti-inflammatory drugs and therapeutic agents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7-épi-Résine 1 implique l’épimérisation de la Résine 1. Ce processus comprend généralement les étapes suivantes :

Matière de départ : L’acide docosahexaénoïque (DHA) est utilisé comme matière de départ.

Époxydation : Le DHA subit une époxydation pour former un intermédiaire époxyde.

Hydrolyse : L’époxyde est hydrolysé pour former un diol.

Épimérisation : Le diol subit une épimérisation en position 7 du carbone pour produire la 7-épi-Résine 1.

Méthodes de production industrielle : La production industrielle de la 7-épi-Résine 1 n’est pas largement rapportée, probablement en raison de son utilisation principale dans la recherche plutôt que dans les applications commerciales. La synthèse est généralement effectuée dans des laboratoires spécialisés dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La 7-épi-Résine 1 peut subir diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés pour la réduction.

Solvants : Les réactions sont généralement effectuées dans des solvants tels que l’éthanol, le diméthylsulfoxyde (DMSO) et le dichlorométhane.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers métabolites oxydés, tandis que la réduction peut produire des formes réduites de la 7-épi-Résine 1 .

4. Applications de la recherche scientifique

La 7-épi-Résine 1 est principalement utilisée dans la recherche scientifique pour étudier les mécanismes de résolution de l’inflammation et pour servir de contrôle dans les expériences impliquant la Résine 1. Ses applications comprennent :

Chimie : Utilisée pour étudier la stéréochimie et la réactivité des médiateurs lipidiques.

Biologie : Aide à comprendre le rôle des médiateurs lipidiques dans les processus cellulaires.

Médecine : Étudiée pour son rôle potentiel dans la résolution de l’inflammation et ses effets sur diverses maladies.

Industrie : Utilisée dans le développement de médicaments anti-inflammatoires et d’agents thérapeutiques.

Mécanisme D'action

La 7-épi-Résine 1 exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la résolution de l’inflammation. Elle est connue pour moduler l’activité des macrophages, augmentant leur capacité à phagocyter les cellules et les débris apoptotiques. Ce processus est crucial pour la résolution de l’inflammation et le rétablissement de l’homéostasie tissulaire. Les cibles et les voies moléculaires exactes sont encore à l’étude, mais on pense qu’elles impliquent la régulation des cytokines pro-inflammatoires et des voies de signalisation .

Composés similaires :

Résine 1 : La forme active avec des propriétés anti-inflammatoires et pro-résolutives puissantes.

Résolvine D1 : Un autre médiateur spécialisé de résolution dérivé du DHA.

Protectine D1 : Un médiateur lipidique impliqué dans la résolution de l’inflammation.

Comparaison : La 7-épi-Résine 1 est unique en termes de stéréochimie, ce qui la rend inactive par rapport à la Résine 1. Cela la rend précieuse comme contrôle dans les expériences visant à différencier les effets spécifiques de la Résine 1. Contrairement à la Résolvine D1 et à la Protectine D1, qui sont des médiateurs actifs, la 7-épi-Résine 1 ne présente pas d’activité biologique significative .

Comparaison Avec Des Composés Similaires

Maresin 1: The active form with potent anti-inflammatory and pro-resolving properties.

Resolvin D1: Another specialized pro-resolving mediator derived from DHA.

Protectin D1: A lipid mediator involved in inflammation resolution.

Comparison: 7-epi Maresin 1 is unique in its stereochemistry, which renders it inactive compared to Maresin 1. This makes it valuable as a control in experiments to differentiate the specific effects of Maresin 1. Unlike Resolvin D1 and Protectin D1, which are active mediators, 7-epi Maresin 1 does not exhibit significant biological activity .

Propriétés

IUPAC Name |

(7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHYXXBCQOUTGK-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=CCC=CC[C@H](C=CC=CC=C[C@H](CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849514 | |

| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268720-66-6 | |

| Record name | (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

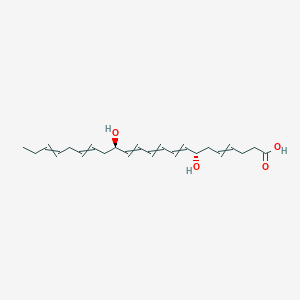

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)